N-(3-ethylphenyl)-3,4-difluorobenzenesulfonamide
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Overview
Description
N-(3-ethylphenyl)-3,4-difluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a difluorobenzene ring, with an ethylphenyl substituent. The presence of fluorine atoms often enhances the biological activity and stability of such compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)-3,4-difluorobenzenesulfonamide typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with 3-ethylphenylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:
Reactants: 3,4-difluorobenzenesulfonyl chloride, 3-ethylphenylamine
Solvent: Dichloromethane or another suitable organic solvent
Base: Triethylamine
Conditions: Room temperature, inert atmosphere (e.g., nitrogen)
The reaction mixture is stirred until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylphenyl)-3,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different functional groups.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with nucleophiles replacing the fluorine atoms.
Oxidation: Sulfonic acids or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Hydrolysis: Sulfonic acids and amines.
Scientific Research Applications
N-(3-ethylphenyl)-3,4-difluorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting bacterial infections.
Biological Studies: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Chemical Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-3,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase in bacteria. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(3-ethylphenyl)-4-fluorobenzamide
- N-(3-ethylphenyl)acetamide
- N-(3-ethylphenyl)-4-chlorobenzenesulfonamide
Uniqueness
N-(3-ethylphenyl)-3,4-difluorobenzenesulfonamide is unique due to the presence of two fluorine atoms on the benzene ring, which enhances its biological activity and stability compared to similar compounds with only one fluorine atom or other substituents. The ethylphenyl group also contributes to its specificity and potency in targeting bacterial enzymes.
Properties
IUPAC Name |
N-(3-ethylphenyl)-3,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2S/c1-2-10-4-3-5-11(8-10)17-20(18,19)12-6-7-13(15)14(16)9-12/h3-9,17H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCHUYUHTRHOEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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